Structural Determinant of Attenuated CB Receptor Potency: Absence of N1 Substituent versus Potent N1-Substituted Analogs
N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide lacks any substituent at the indazole N1 position. SAR analysis of indazole-3-carboxamide SCRAs demonstrates that N1 substitution is essential for high CB1 receptor affinity; the presence of a 5-fluoropentyl or 4-fluorobenzyl group at N1 increases CB1 affinity by over 100-fold compared to unsubstituted analogs [1]. In a study of 14 indole- and indazole-based SCRAs, all high-potency CB1 agonists bore an N1 substituent [2]. The target compound's unsubstituted N1 places it in the lowest expected potency tier of this chemical class.
| Evidence Dimension | Presence of N1 indazole substituent |
|---|---|
| Target Compound Data | No N1 substituent (N1-H indazole) |
| Comparator Or Baseline | 5F-MDMB-PICA (N1-5-fluoropentyl): CB1 EC50 = 3.26 nM; ADB-FUBINACA (N1-4-fluorobenzyl): CB1 EC50 = 0.69 nM [2] |
| Quantified Difference | Class-level SAR: N1 substitution associated with >100-fold increase in CB1 receptor affinity relative to unsubstituted indazole-3-carboxamides [1] |
| Conditions | CB1 receptor activity measured by stable CB1 receptor activation assay in live cells (Noble et al., 2019) |
Why This Matters
Researchers must not use this compound as a substitute for any N1-substituted indazole-3-carboxamide in CB receptor activation studies; the absence of N1 substitution predicts profoundly lower potency.
- [1] Kim J, Kim Y, Park KD. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomol Ther. 2024;32(4):442-450. doi:10.4062/biomolther.2023.205 View Source
- [2] Noble C, Cannaert A, Linnet K, Stove CP. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Test Anal. 2019;11(3):501-511. View Source
